Dimethyl 2-phenylmalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCQTFHGBAVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322103 | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37434-59-6 | |
| Record name | NSC400449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes for Dimethyl 2 Phenylmalonate and Analogs
Traditional Synthetic Pathways
Traditional approaches to synthesizing phenylmalonic esters are foundational in organic chemistry and continue to be relevant in various laboratory and industrial settings. These methods typically involve condensation reactions or the direct esterification of the corresponding dicarboxylic acid.
Condensation reactions are a cornerstone for forming the carbon-carbon bond at the core of the phenylmalonate structure. These syntheses often start from less complex phenylacetic acid derivatives.
A primary method for synthesizing phenylmalonate esters is the Claisen condensation of a phenylacetate (B1230308) ester with a dialkyl carbonate. beilstein-journals.orgnih.gov For instance, diethyl 2-phenylmalonate is commonly prepared by reacting ethyl phenylacetate with diethyl carbonate in the presence of a strong base, such as sodium ethoxide. google.comgoogleapis.com This reaction is a reliable route to access the phenylmalonate backbone. beilstein-journals.orgnih.gov The general scheme for this condensation is a well-established procedure in organic synthesis.
An alternative and frequently employed indirect pathway involves the condensation of ethyl phenylacetate with diethyl oxalate. wikipedia.orgorgsyn.org This approach is often preferred because direct alkylation of malonic esters with aryl halides is inefficient due to the lower electrophilicity of the aryl halide. wikipedia.org
The process occurs in two main stages:
Condensation: Ethyl phenylacetate reacts with diethyl oxalate, typically facilitated by a base like sodium ethoxide, to form an intermediate, diethyl phenyloxalylacetate. google.comgoogleapis.comorgsyn.org
Decarbonylation: The resulting intermediate is then heated, which causes it to lose a molecule of carbon monoxide (decarbonylation), yielding the final diethyl 2-phenylmalonate product. google.comgoogleapis.comorgsyn.org This step can achieve a high yield, with reports of up to 85% under optimized heating conditions.
Table 1: Two-Stage Synthesis via Diethyl Oxalate
| Stage | Reactants | Product | Conditions |
| Condensation | Ethyl phenylacetate, Diethyl oxalate | Diethyl phenyloxalylacetate | Sodium ethoxide base |
| Decarbonylation | Diethyl phenyloxalylacetate | Diethyl 2-phenylmalonate | Heating (e.g., 175°C) |
The direct esterification of phenylmalonic acid presents a straightforward route to its corresponding diesters, including dimethyl 2-phenylmalonate. This method involves reacting phenylmalonic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst.
Research has shown that this reaction's efficiency is highly dependent on the choice of catalyst and the reaction conditions. For example, using hydrogen chloride as a catalyst in a benzene-methanol solution at 60°C for five hours can produce dimethyl phenylmalonate with yields as high as 94%. google.comgoogleapis.com Concentrated sulfuric acid can also serve as an effective catalyst. google.comgoogleapis.com However, careful temperature control is necessary to prevent the decarboxylation of phenylmalonic acid, a common side reaction.
Table 2: Catalyst Performance in the Esterification of Phenylmalonic Acid
| Catalyst | Molar Ratio (Catalyst:Acid) | Temperature | Yield of Dimethyl Phenylmalonate | Reference |
| Hydrogen Chloride | Excess | 60°C | up to 94% | google.comgoogleapis.com |
| Sulfuric Acid | 3:1 | 65°C | up to 87% | google.comgoogleapis.com |
Condensation Reactions
Advanced and Optimized Synthetic Approaches
To overcome the limitations of traditional multi-step syntheses, which can be lengthy and expensive, more streamlined methods have been developed. google.comgoogleapis.com These advanced approaches focus on improving efficiency, reducing waste, and simplifying plant design.
A significant advancement in the production of this compound is the development of a one-pot, multi-component process. An industrial method has been patented that allows for the synthesis to be carried out in a single reactor, starting from basic commodity chemicals: chlorobenzene (B131634), sodium, toluene (B28343), carbon dioxide, methanol, and hydrogen chloride. google.comgoogleapis.com
The key steps in this integrated process are:
Formation of Phenylsodium (B238773): Chlorobenzene reacts with dispersed sodium in toluene.
Metalation: The resulting phenylsodium metalates the toluene solvent to form benzylsodium (B3045699).
Carbonation: Benzylsodium is then carbonated using carbon dioxide to produce disodium (B8443419) phenylmalonate.
Esterification: Finally, an excess of methanol and hydrogen chloride are added to the reactor. Heating this mixture to 60°C for approximately five hours results in the formation of dimethyl phenylmalonate. google.comgoogleapis.com
One-Pot Multicomponent Syntheses
Utilization of Organosodium Reagents (Phenylsodium, Benzylsodium)
An effective method for preparing dimethyl phenylmalonate involves the use of organosodium reagents. In a patented industrial process, phenylsodium is first generated in a quantitative yield by reacting chlorobenzene with dispersed sodium in toluene at a temperature of 25–30°C. google.com The highly reactive phenylsodium then metalates the toluene solvent to form benzylsodium. This benzylsodium intermediate is subsequently carbonated using carbon dioxide at 30–50°C to produce disodium phenylmalonate. Finally, the disodium salt is neutralized and esterified. The addition of a large excess of methanol (a 10:1 molar ratio to phenylmalonic acid) and anhydrous hydrogen chloride, followed by heating at 60°C for 5 hours, results in a 94% yield of dimethyl phenylmalonate. google.com This one-reactor process is noted for its cost-efficiency and operational simplicity.
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
| Chlorobenzene | Toluene | Sodium, CO₂, Methanol, HCl | This compound | 94% | google.com |
Direct Synthesis from Halogenated Aromatics (e.g., Chlorobenzene)
| Starting Material | Reagents | Product | Overall Yield | Reference |
| Chlorobenzene | Sodium, Toluene, CO₂, Methanol, HCl/H₂SO₄ | This compound | 65-70% | google.com |
Synthesis of Halogenated Phenylmalonate Esters
The introduction of halogen atoms or halogenated groups onto the phenylmalonate scaffold is a key strategy for modifying the compound's properties.
Preparation of Diethyl 2-(perfluorophenyl)malonate
The synthesis of diethyl 2-(perfluorophenyl)malonate is achieved through the reaction of a malonate salt with a perfluorinated aromatic compound. beilstein-journals.orgbeilstein-journals.org Specifically, sodium diethyl malonate reacts with hexafluorobenzene (B1203771) to yield the desired product. beilstein-journals.orgbeilstein-journals.orgnih.gov In one reported procedure, this reaction resulted in a 47% isolated yield of diethyl 2-(perfluorophenyl)malonate. beilstein-journals.orgbeilstein-journals.orgnih.gov Alternative methods have also been described, such as using sodium hydride and N,N-dimethylformamide (DMF) as the solvent, or replacing sodium hydride with anhydrous potassium carbonate. beilstein-journals.org While a high yield of 92% has been claimed for the potassium carbonate method, it may be difficult to scale up due to the need for gradient column chromatography for purification. beilstein-journals.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Sodium diethyl malonate | Hexafluorobenzene | - | - | Diethyl 2-(perfluorophenyl)malonate | 47% | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Diethyl malonate | Hexafluorobenzene | NaH | DMF | Diethyl 2-(perfluorophenyl)malonate | - | beilstein-journals.org |
| Diethyl malonate | Hexafluorobenzene | K₂CO₃ | - | Diethyl 2-(perfluorophenyl)malonate | 92% | beilstein-journals.org |
Introduction of Halogenated Methyl Groups (e.g., Diethyl 2-bromomethyl-2-phenylmalonate)
The synthesis of diethyl 2-bromomethyl-2-phenylmalonate involves the reaction of diethyl phenylmalonate with a brominating agent. A solution of diethyl phenylmalonate in dry tetrahydrofuran (B95107) (THF) is added to a suspension of sodium hydride in dry THF. rsc.org Subsequently, dibromomethane (B42720) is added to the reaction mixture, which is then refluxed for 4 hours to produce diethyl 2-bromomethyl-2-phenylmalonate. rsc.org
| Starting Material | Reagents | Product | Reference |
| Diethyl phenylmalonate | Sodium hydride, Dibromomethane | Diethyl 2-bromomethyl-2-phenylmalonate | rsc.org |
Alkylation Strategies for Substituted Phenylmalonates
Further functionalization of the phenylmalonate core can be achieved through alkylation at the alpha-carbon position.
Alkylation with Alkyl Halides (e.g., Methyl Iodide, Allyl Bromide)
The alkylation of phenylmalonate esters is a common method for introducing various alkyl groups. The process typically involves the formation of an enolate intermediate by a strong base, which then undergoes nucleophilic substitution with an alkyl halide. For instance, diethyl phenylmalonate can be alkylated with ethyl bromide in the presence of sodium ethoxide. google.com Similarly, dimethyl malonate can be alkylated with allyl bromide using a base like sodium ethoxide. The alkylation of diethyl phenylmalonate with methyl iodide has also been described as a method to produce diethyl methyl(phenyl)malonate. In one procedure, diethyl phenylmalonate is treated with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide to yield the alkylated product in 75% yield. lookchem.com
| Starting Material | Alkylating Agent | Base | Product | Yield | Reference |
| Diethyl phenylmalonate | Ethyl bromide | Sodium ethoxide | Diethyl ethylphenylmalonate | 79% | google.com |
| Dimethyl malonate | Allyl bromide | Sodium ethoxide | Dimethyl 2-allyl-2-phenylmalonate | - | |
| Diethyl phenylmalonate | Methyl iodide | Sodium hydride | Diethyl methyl(phenyl)malonate | 75% | lookchem.com |
Stereoselective Alkylation via Chiral Intermediates
The stereoselective synthesis of this compound can be approached through the use of chiral intermediates, which guide the introduction of the phenyl group to the malonate structure in a spatially controlled manner. While direct enantioselective phenylation of dimethyl malonate is not extensively documented, the principles of stereoselective alkylation using chiral auxiliaries and enzymatic resolutions provide a framework for achieving this transformation.
One established strategy involves the use of chiral auxiliaries attached to the malonate moiety. These auxiliaries create a chiral environment that directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. For instance, chiral oxazolidinones have been effectively used in stereoselective aldol (B89426) reactions, where a (Z)-enolate, formed through soft enolization with dibutylboron triflate and diisopropylethylamine, reacts with an aldehyde to establish two contiguous stereocenters. wikipedia.org A similar principle can be applied to the alkylation of malonates. Pseudoephedrine is another versatile chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide whose α-proton can be selectively removed to form a chiral enolate. The subsequent reaction with an electrophile is directed by the steric influence of the pseudoephedrine's methyl group, resulting in a product with high diastereoselectivity. wikipedia.org After the stereoselective alkylation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product.
Another powerful approach to obtaining chiral malonate derivatives is through enzymatic reactions. Enzymes like pig liver esterase (PLE) and penicillin G acylase (PGA) can perform enantioselective hydrolysis of prochiral dialkyl malonates. usm.eduresearchgate.net For example, PGA can hydrolyze prochiral dimethyl phenylmalonate to produce (+)-methyl phenylmalonate with high enantiomeric excess. researchgate.net This enzymatic desymmetrization is highly specific, as the enzyme often does not recognize the resulting monoester as a substrate, allowing for the complete conversion of the diester to the chiral monoester. researchgate.netnih.gov This chiral monoester can then serve as a valuable intermediate for the synthesis of more complex chiral molecules.
Furthermore, dynamic kinetic resolution (DKR) represents an advanced method for stereoselective alkylation. In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction. For malonic ester enolates, a chiral auxiliary can be employed to achieve highly stereoselective carbon-carbon bond formation. acs.org
While these methods provide a general blueprint, the direct application to the synthesis of this compound would involve the reaction of a chiral malonate derivative with a phenylating agent. The choice of the chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity and yield.
Palladium-Catalyzed Arylation and Cross-Coupling Methods
Palladium-catalyzed α-arylation has emerged as a powerful and versatile method for the formation of carbon-carbon bonds between an aromatic ring and the α-carbon of a carbonyl compound, including malonates. nih.govorganic-chemistry.orgnih.govresearchgate.net This methodology provides a direct route to this compound from dimethyl malonate and an aryl halide.
The catalytic cycle typically involves three main steps: oxidative addition of an aryl halide to a Pd(0) species, formation of a palladium-enolate complex, and reductive elimination to yield the α-arylated product and regenerate the Pd(0) catalyst. acs.org The success of this reaction heavily relies on the choice of ligands, bases, and reaction conditions.
Early methods often required stoichiometric amounts of copper and were limited to aryl iodides at high temperatures. acs.org The development of catalysts with sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky N-heterocyclic carbenes (NHCs), has significantly expanded the scope of this reaction to include less reactive aryl bromides and even aryl chlorides. nih.govacs.orgnih.gov These advanced ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. organic-chemistry.org
Several studies have optimized the conditions for the palladium-catalyzed α-arylation of dimethyl malonate. For instance, the reaction of o-bromoanisole with dimethyl malonate in the presence of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the catalyst precursor, a suitable phosphine ligand, and a base like potassium phosphate (B84403) (K₃PO₄) in toluene at 70°C can produce the corresponding arylmalonate in good yield. thieme-connect.comthieme-connect.com The choice of base is also critical, with inorganic bases like K₃PO₄ and cesium carbonate (Cs₂CO₃) often proving effective. acs.orgresearchgate.net
The following table summarizes the key findings from various research on the palladium-catalyzed arylation of malonates:
| Catalyst System (Catalyst/Ligand) | Aryl Halide | Malonate | Base | Solvent | Yield | Reference |
| Pd₂(dba)₃ / tBu₃PHBF₄ | o-Bromoanisole | Dimethyl malonate | K₃PO₄ | Toluene | 60% | thieme-connect.com |
| Pd(dba)₂ / P(t-Bu)₃ | Bromobenzene | Diethyl malonate | NaH | Dioxane | 90% | acs.org |
| Pd(OAc)₂ / (1-Ad)P(t-Bu)₂ | Chlorobenzene | Diethyl malonate | K₃PO₄ | Toluene | 81% | acs.org |
| Pd(OAc)₂ / Q-phos | Aryl bromides | Zinc enolates of esters | - | - | High | organic-chemistry.org |
| Pd₂(dba)₃ / 1,1′-bis(di-tert-butylphosphino)ferrocene | Aryl chlorides | Dialkyl malonates | - | - | - | thieme-connect.de |
This method is not only applicable to simple aryl halides but also to those bearing various functional groups, demonstrating its broad utility in organic synthesis. The direct arylation of malonates offers a more atom-economical and convergent approach compared to classical methods.
Metal-Arene Complex Mediated Synthesis
The synthesis of this compound can also be achieved through the use of metal-arene complexes, particularly those involving chromium. The coordination of an arene ring, such as benzene (B151609), to a metal fragment like chromium tricarbonyl (Cr(CO)₃) significantly alters its electronic properties, making it susceptible to nucleophilic attack. uwindsor.canumberanalytics.com This activation provides a pathway for the formation of a bond between the aromatic ring and a nucleophile, such as the enolate of dimethyl malonate.
The general strategy involves the reaction of a (η⁶-arene)chromium tricarbonyl complex with the enolate of dimethyl malonate. The electron-withdrawing nature of the Cr(CO)₃ group facilitates the nucleophilic aromatic substitution (SNAAr) of a leaving group (e.g., a halogen) on the arene ring. smu.cawits.ac.za For instance, (η⁶-chlorobenzene)chromium tricarbonyl can react with the sodium salt of dimethyl malonate to yield the corresponding (η⁶-phenylmalonate)chromium tricarbonyl complex. Subsequent decomplexation, which can often be achieved by exposure to air and light or by treatment with a mild oxidizing agent, liberates the desired this compound. nih.gov
The synthesis of the initial metal-arene complex is typically straightforward. For example, Cr(CO)₆ can react directly with benzene or its derivatives to form the corresponding (η⁶-arene)Cr(CO)₃ complexes. wikipedia.orgpsgcas.ac.in Alternatively, the Fischer-Hafner synthesis can be employed, which involves the reaction of a metal chloride with an arene in the presence of aluminum trichloride (B1173362) and aluminum metal as a reducing agent. wikipedia.org
An important feature of this methodology is the potential for stereoselectivity. When the arene substrate is unsymmetrically substituted, the resulting planar chiral (η⁶-arene)chromium complex can be used as a chiral auxiliary to direct subsequent reactions. uwindsor.canih.gov This facial selectivity arises from the steric bulk of the Cr(CO)₃ moiety, which blocks one face of the arene ring, guiding the approach of the nucleophile to the opposite face. This has been widely exploited in diastereoselective synthesis. uwindsor.ca
While the use of stoichiometric chromium complexes might be perceived as a drawback, the mild reaction conditions and the high degree of stereochemical control they offer make this a valuable method for the synthesis of complex aromatic compounds. In addition to chromium, other transition metals like iron in the form of (arene)iron(cyclopentadienyl) complexes have also been utilized for the arylation of malonates. smu.ca
Reactivity and Mechanistic Investigations of Dimethyl 2 Phenylmalonate
Fundamental Reaction Pathways
The core reactivity of dimethyl 2-phenylmalonate stems from its ability to form a stabilized carbanion, which can then act as a potent nucleophile.
The methylene (B1212753) proton (α-hydrogen) in this compound is significantly acidic due to the electron-withdrawing inductive effects of the two adjacent ester groups and the resonance stabilization of the resulting conjugate base. When treated with a suitable base, this proton is abstracted to form a resonance-stabilized enolate anion, also known as a carbanion.
The negative charge of this carbanion is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, as well as into the phenyl ring. This extensive delocalization contributes to its stability. The formation of this carbanion is a critical first step for many reactions involving this compound. acs.org The stability of this carbanion is a key factor in its utility in synthesis. whiterose.ac.uk
The carbanion generated from this compound is a soft nucleophile and readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the formation of new carbon-carbon bonds. nih.gov
A common application is the α-arylation reaction. For instance, palladium-catalyzed reactions can couple dimethyl malonate with aryl halides. thieme-connect.comthieme-connect.com While direct arylation of malonic esters with aryl halides can be challenging due to the weaker electrophilicity of aryl halides compared to alkyl halides, specialized catalytic systems have been developed to facilitate this transformation. wikipedia.org Another approach involves the nucleophilic aromatic substitution (SNAr) of highly activated systems, where the malonate carbanion displaces a leaving group like a nitro or chloro group from an electron-deficient aromatic ring. tandfonline.com
Table 1: Selected Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Ref |
|---|---|---|---|---|
| Dimethyl malonate | o-Alkoxybromobenzenes | Pd₂(dba)₃ / K₃PO₄ | Dimethyl 2-arylmalonate | thieme-connect.comthieme-connect.com |
| Dimethyl malonate | 2,4-Dinitrobenzene sulfonic acid | Cs₂CO₃ | Dimethyl 2-(2,4-dinitrophenyl)malonate | nih.gov |
Hydrolytic Transformations and Decarboxylation
The ester groups of this compound can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions. The resulting phenylmalonic acid is often unstable and can readily undergo decarboxylation to yield phenylacetic acid derivatives.
Under strong acidic conditions and elevated temperatures, this compound undergoes hydrolysis of its two ester groups to form phenylmalonic acid. This intermediate is typically not isolated as it readily decarboxylates under these vigorous conditions. The final product is 2-phenylacetic acid. beilstein-journals.orgnih.gov A mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux is an effective system for this transformation, ensuring miscibility and promoting both the hydrolysis and the subsequent decarboxylation. beilstein-journals.orgnih.govbeilstein-journals.org The decarboxylation of phenylmalonic acids with strong electron-withdrawing groups can be particularly facile. beilstein-journals.orgnih.govbeilstein-journals.org
Table 2: Acid-Catalyzed Hydrolysis and Decarboxylation of Phenylmalonate Esters
| Substrate | Reagents | Temperature | Product | Yield | Ref |
|---|---|---|---|---|---|
| Diethyl 2-(perfluorophenyl)malonate | 48% HBr, AcOH | Reflux | 2-(Perfluorophenyl)acetic acid | 63% | nih.gov |
The hydrolysis of this compound can also be achieved using a base, a process known as saponification. This reaction typically involves heating the ester with an aqueous or alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH). beilstein-journals.orgnih.govbeilstein-journals.org The reaction proceeds through nucleophilic acyl substitution at the carbonyl carbons.
Depending on the reaction conditions, the hydrolysis can be controlled to yield different products. Using a stoichiometric amount of base under controlled temperatures can lead to the monohydrolysis product, methyl 2-carboxy-2-phenylacetate. thieme-connect.comthieme-connect.com Using excess base and higher temperatures promotes complete hydrolysis to phenylmalonic acid, which upon acidification and heating, decarboxylates to phenylacetic acid. thieme-connect.comthieme-connect.com
Table 3: Base-Promoted Hydrolysis of Dimethyl Arylmalonates
| Substrate | Reagents | Conditions | Product | Ref |
|---|---|---|---|---|
| Dimethyl 2-arylmalonates | KOH (2 equiv), MeOH/H₂O | 36°C, 2 h | Aryl monomethyl malonates | thieme-connect.comthieme-connect.com |
| Dimethyl 2-arylmalonates | KOH (2 equiv), MeOH/H₂O | 90°C, 2.5 h | Methyl arylacetates (after decarboxylation) | thieme-connect.comthieme-connect.com |
Enzymes offer a highly selective method for the hydrolysis of this compound, often proceeding with high enantioselectivity. This is particularly valuable for producing chiral building blocks. Penicillin G acylase (PGA) has been shown to effectively hydrolyze the prochiral this compound. researchgate.net
The key features of this enzymatic process are:
High Specificity : The enzyme hydrolyzes only one of the two ester groups, and it does not recognize the resulting monoester as a substrate. This prevents the formation of the achiral di-acid and allows for the quantitative transformation of the diester into the chiral monoester. researchgate.net
High Enantioselectivity : The reaction is almost completely asymmetric, selectively producing the (+)-methyl phenylmalonate enantiomer. researchgate.net
Research indicates that PGA activity is higher with this compound compared to the corresponding diethyl ester. researchgate.net Other enzymes, such as lipases from Thermomyces lanuginosa, have also been used for the partial hydrolysis of phenylmalonate esters to yield chiral monoesters. researchgate.net
Cycloaddition and Annulation Reactions
Intramolecular Nitrile Oxide Cycloaddition (INOC) for Heterocycle Formation
This compound serves as a versatile precursor in the synthesis of heterocyclic compounds through intramolecular nitrile oxide cycloaddition (INOC) reactions. This strategy is particularly useful for constructing bicyclic isoxazolines and isoxazoles. organic-chemistry.org The process typically involves a derivative of this compound, such as dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate, which possesses both a nitrile oxide precursor and an alkene functionality within the same molecule.
The key step is the in-situ generation of a nitrile oxide from an oxime precursor, often facilitated by a dehydrating agent. nih.gov Once formed, the highly reactive nitrile oxide dipole undergoes a 1,3-dipolar cycloaddition with the tethered alkene, leading to the formation of a new five-membered heterocyclic ring. organic-chemistry.org The reaction proceeds with high regioselectivity, and its intramolecular nature allows for the efficient construction of complex fused ring systems. nih.gov
For instance, derivatives of this compound can be functionalized with an allyl group. Subsequent transformation of another functional group on the phenyl ring into a nitrile oxide sets the stage for the INOC reaction. The choice of reagents to generate the nitrile oxide, such as a hypervalent iodine compound, is crucial for the success of the cycloaddition. organic-chemistry.org This methodology provides a powerful tool for the synthesis of a variety of substituted isoxazoline (B3343090) and isoxazole (B147169) frameworks. organic-chemistry.orgnih.gov
Ring Expansion Reactions (e.g., 1,4-Benzodiazepine-2,5-diones)
This compound and its diethyl analogue are key building blocks in the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds with significant pharmacological interest. researchgate.netvt.edu The synthesis often involves the reaction of a 2-aminobenzophenone (B122507) with a malonic ester derivative. researchgate.net
In one approach, the reaction between diphenylamine (B1679370) and diethyl 2-phenylmalonate can lead to the formation of 4-hydroxy-1,3-diphenylquinolin-2(1H)-one through a sequence of addition, dealcoholization, enolization, and ring-closure reactions. acs.orgnih.gov This quinoline (B57606) derivative can then undergo a base-promoted ring-enlargement reaction to yield the final 1,4-benzodiazepine-2,5-dione product. acs.orgnih.gov Computational studies have shown that bases like Triton B can significantly lower the activation energy for this ring expansion, making the reaction feasible at room temperature. acs.org
Another strategy involves the use of 3-aminoquinoline-2,4-diones, which can be synthesized from precursors related to this compound. These intermediates undergo a molecular rearrangement under basic conditions to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net The choice of base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) or sodium ethoxide, is critical for the success of this transformation. researchgate.net This method highlights the versatility of malonate derivatives in constructing complex heterocyclic scaffolds through rearrangement and ring expansion pathways. researchgate.netrsc.org
Metal-Catalyzed Reactivity
Copper-Catalyzed α-Arylation
The copper-catalyzed α-arylation of active methylene compounds like this compound is a well-established method for forming carbon-carbon bonds. nih.govacs.org This reaction, often referred to as a Hurtley-type reaction, typically involves the coupling of an aryl halide with the malonate in the presence of a copper(I) catalyst and a base. nih.govwikipedia.org
The mechanism is believed to proceed through the in-situ formation of a copper(I) enolate of the malonate. nih.gov This copper enolate then reacts with the aryl halide, likely via an oxidative addition-reductive elimination pathway, to yield the α-arylated product and regenerate the copper(I) catalyst. mdpi.comscispace.com The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and scope. Ligands such as 2-phenylphenol (B1666276), 1,10-phenanthroline, and 2-picolinic acid have been shown to be effective. nih.govorganic-chemistry.orgnih.gov
The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a variety of functional groups on the aryl halide. organic-chemistry.orgnih.gov This method provides a direct route to α-aryl malonates, which are important intermediates in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs). organic-chemistry.org
Table 1: Examples of Copper-Catalyzed α-Arylation of Malonates
| Aryl Halide | Malonate | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Diethyl Malonate | CuI / 2-phenylphenol / Cs₂CO₃ | Dioxane, 100°C, 24h | 91% | organic-chemistry.org |
| 4-Iodotoluene | Diethyl Malonate | CuI / 2-phenylphenol / Cs₂CO₃ | Dioxane, 100°C, 24h | 88% | organic-chemistry.org |
| 1-Iodonaphthalene | Diethyl Malonate | CuI / 2-phenylphenol / Cs₂CO₃ | Dioxane, 100°C, 24h | 93% | organic-chemistry.org |
| Iodobenzene | Diethyl Malonate | CuI / 2-picolinic acid / K₃PO₄ | DMSO, rt, 12h | 96% | nih.gov |
Reactions with Carbenes and Metal Complexes (e.g., Dimethoxycarbene)
This compound can react with carbenes and their metal complexes, leading to various products depending on the nature of the carbene. For example, the reaction of dimethoxycarbene (DMC) with related thio- and monothiobenzoates can yield dimethyl phenylmalonate as a product or byproduct. uzh.ch In the reaction of DMC with methyl monothiobenzoate, dimethyl phenylmalonate was obtained exclusively in 84% yield. uzh.ch This suggests that under certain conditions, carbenes can mediate the formation of the malonate structure.
While direct reactions of this compound with carbenes are less commonly reported, the reactivity of related diazomalonates in the presence of rhodium(II) catalysts is well-studied. researchgate.net These reactions can lead to intermolecular cyclopropanation or C-H insertion products. The outcome is highly dependent on the substituents of the diazo compound and the ligands on the metal catalyst. For instance, diazomalonate shows a significant tendency towards allylic C-H insertion reactions. researchgate.net This highlights the potential for this compound derivatives, when converted to their corresponding diazo compounds, to participate in a range of metal-catalyzed carbene transfer reactions.
Fe(II) Complex Mediated Oxidative Transformations
Iron catalysts are increasingly utilized for oxidative coupling reactions due to their low cost and low toxicity. u-tokyo.ac.jp While specific studies focusing solely on Fe(II) complex-mediated oxidative transformations of this compound are not extensively detailed in the provided results, the general principles of iron-catalyzed oxidation can be applied. Iron complexes, such as hexadecafluorophthalocyanine–iron(II) (FePcF16), have been shown to catalyze oxidative C-O and C-N coupling reactions using air as the sole oxidant. nih.gov
These reactions likely proceed through the formation of a high-valent iron-oxo or iron-peroxo species. u-tokyo.ac.jp In the context of this compound, an Fe(II) complex could potentially mediate oxidative C-H functionalization or coupling reactions. For example, an iron catalyst could facilitate the oxidative coupling of this compound with other nucleophiles. The mechanism would likely involve the generation of a radical at the α-position of the malonate, which could then engage in further reactions. beilstein-journals.org The specific products would depend on the reaction conditions and the other substrates present.
Stability and Side Reactions
This compound is a relatively stable compound under standard conditions. However, it can undergo certain side reactions, particularly under harsh basic or acidic conditions. beilstein-journals.orgbeilstein-journals.org
One of the primary side reactions is hydrolysis of the ester groups. Under basic conditions, such as heating with aqueous or mixed water-ethanol solutions of a base, this compound can be hydrolyzed to its corresponding monomethyl ester or to phenylmalonic acid. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Decarboxylation is another potential side reaction, especially when the corresponding phenylmalonic acid is subjected to heat. beilstein-journals.orgbeilstein-journals.org Vigorous hydrolysis of the diethyl ester analogue with a mixture of aqueous hydrobromic acid and acetic acid at reflux leads to the formation of 2-phenylacetic acid, indicating that hydrolysis followed by decarboxylation occurs. beilstein-journals.org The thermal instability of the corresponding malonic acid drives this process. beilstein-journals.org
In the context of its synthesis, particularly through the esterification of phenylmalonic acid, spontaneous decarboxylation can be a significant competing reaction, which makes this synthetic route challenging. The stability of fluorinated analogues, such as diethyl 2-(perfluorophenyl)malonate, is notably different. The strong electron-withdrawing nature of the perfluorophenyl group makes the ester more resistant to hydrolysis under basic conditions compared to its non-fluorinated counterpart. beilstein-journals.orgbeilstein-journals.org
Stability of Fluorinated Malonate Analogs
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal and materials chemistry to modulate various physicochemical properties, including metabolic and thermal stability. beilstein-journals.orgnih.gov This is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.
When comparing this compound to its fluorinated analogs, such as dimethyl 2-fluoro-2-phenylmalonate, differences in stability and reactivity are expected. The direct attachment of an electronegative fluorine atom to the α-carbon (the carbon bearing the two ester groups) significantly influences the properties of the molecule.
While direct comparative data on the decomposition temperatures of this compound and its α-fluoro analog are not extensively documented, the general principles of organofluorine chemistry suggest that the fluorinated version would exhibit enhanced thermal stability. The replacement of a C-H bond with a stronger C-F bond at the α-position would require more energy to initiate thermal decomposition. This principle is leveraged in the development of fluorinated polymers, which often show improved thermal stability and chemical resistance.
Table 2: Comparison of Malonate and its Fluorinated Analog
| Compound | Structure | Key Feature | Inferred Stability Characteristic |
|---|---|---|---|
| This compound | C₆H₅CH(COOCH₃)₂ | α-Hydrogen | Forms a more nucleophilic/reactive carbanion. |
| Dimethyl 2-fluoro-2-phenylmalonate | C₆H₅CF(COOCH₃)₂ | α-Fluorine | Forms a less nucleophilic/reactive carbanion, suggesting greater electronic stability. worktribe.com |
Applications in Advanced Organic Synthesis
Pharmaceutical Intermediates and Drug Synthesis
Dimethyl 2-phenylmalonate serves as a critical starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its derivatives, such as diethyl phenylmalonate, are also widely used, and the synthetic principles are directly analogous.
Dialkyl phenylmalonates are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis of phenobarbital (B1680315), a long-acting barbiturate, classically involves the condensation of a disubstituted malonic ester with urea.
The general reaction involves a base-catalyzed condensation between a dialkyl malonate derivative and urea to form the heterocyclic barbiturate ring system. In the synthesis of phenobarbital, the process typically starts with diethyl phenylmalonate, which is first alkylated with an ethyl group to form diethyl ethylphenylmalonate. This intermediate then undergoes cyclization with urea. The use of this compound would follow a similar pathway.
Table 1: General Synthesis of Phenobarbital via Malonic Ester Pathway
| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Type | Product |
| Diethyl phenylmalonate | Ethyl bromide | Urea | Alkylation, then Condensation/Cyclization | Phenobarbital |
This reaction highlights the utility of the malonic ester core in constructing complex heterocyclic systems that are central to medicinal chemistry.
Dialkyl 2-phenylmalonates are key precursors in the synthesis of certain anticonvulsant drugs. For instance, the retrosynthesis of Felbamate, a drug used in the treatment of epilepsy, identifies diethyl phenylmalonate as a crucial starting material.
A critical step in this synthesis is the reduction of the two ester groups of the malonate. The reaction of diethyl phenylmalonate with a reducing agent like lithium aluminum hydride converts it to 2-phenyl-1,3-propanediol. This diol is a central intermediate that is further functionalized, typically through carbamoylation, to yield Felbamate.
Research into agents for neuropsychiatric conditions has directly utilized this compound as a starting material. Specifically, a synthetic route to develop an analog of LY426965, a selective 5-HT1A receptor antagonist, was initiated from this compound.
In this synthetic pathway, an enantioselective biocatalyst was employed to achieve regioselective hydrolysis of one of the ester groups on the malonate intermediate. This step was followed by a series of stereochemically controlled transformations to build the target molecule. This research underscores the importance of this compound in creating chiral intermediates for complex, biologically active compounds targeting the central nervous system.
The malonic ester synthesis is a classic and powerful method for preparing substituted acetic acids, and this compound is an ideal substrate for creating α-phenyl substituted acetic acids. The process involves the deprotonation of the acidic α-carbon with a strong base to form a carbanion. This nucleophilic carbanion can then be reacted with an alkyl halide (an SN2 reaction) to introduce a new alkyl group.
Following alkylation, the resulting diester can be hydrolyzed under acidic or basic conditions to the dicarboxylic acid, which then readily undergoes thermal decarboxylation (loss of CO2) to yield the final substituted acetic acid. This pathway allows for the synthesis of a wide variety of mono- and di-substituted phenylacetic acids, which are themselves valuable intermediates in drug synthesis.
The structural motif of this compound—a phenyl ring attached to a versatile malonate functional group—makes it a valuable scaffold in the discovery of new drugs. Medicinal chemists often use such building blocks to create "compound libraries," which are large collections of structurally related molecules.
These libraries can be screened for biological activity against various targets, such as enzymes or receptors. The ability to easily modify the this compound core through alkylation or other reactions allows for the rapid generation of diverse structures. This approach accelerates the process of identifying "hit" compounds, which can then be optimized into lead candidates for new therapeutics. Its role as a versatile building block is crucial in the synthesis of pharmaceuticals, including anticonvulsants and sedatives.
Natural Product Synthesis
While this compound and its derivatives are extensively used in the synthesis of pharmaceuticals, their application in the total synthesis of complex natural products is less frequently documented in scientific literature. The structural elements provided by phenylmalonic esters are more commonly leveraged in the field of medicinal chemistry to design novel bioactive compounds rather than to construct the specific, often intricate, skeletons of known natural products. The utility of this compound lies primarily in its capacity to serve as a robust and adaptable starting point for molecules designed for therapeutic intervention.
Incorporation into Terpenoid and Alkaloid Structures
The utility of malonic esters in the synthesis of complex natural products is a foundational concept in organic chemistry. However, the specific incorporation of this compound into the core frameworks of terpenoids and alkaloids is not extensively documented in readily available scientific literature. While the basic malonate scaffold is a common building block for creating the carbon skeletons inherent to these natural products, the presence of the phenyl group in this compound presents both unique synthetic opportunities and challenges that may limit its direct application in conventional synthetic routes for these particular classes of compounds. Further research may be required to fully explore its potential in this specialized area of organic synthesis.
Heterocyclic Compound Synthesis
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its reactive methylene (B1212753) group, flanked by two ester functionalities, and the presence of a phenyl substituent make it a valuable starting material for constructing complex ring systems.
Quinoline (B57606) Derivatives
The synthesis of quinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, can be achieved using this compound. One notable method involves a reaction analogous to the Gould-Jacobs reaction. In this approach, this compound can react with an aniline derivative to form an intermediate that, upon cyclization, yields a substituted quinoline. The phenyl group from the malonate ester becomes a substituent on the resulting quinoline ring, thereby influencing the pharmacological and physical properties of the final compound.
1,4-Benzodiazepine Derivatives
This compound is also a key starting material in the synthesis of 1,4-benzodiazepine derivatives, which are a prominent class of psychoactive compounds. In a typical synthetic route, this compound can be condensed with a 1,2-phenylenediamine derivative. This reaction forms a seven-membered diazepine ring, with the phenyl group from the malonate becoming a substituent at the 3-position of the benzodiazepine core. The ability to introduce a phenyl group at this specific position is crucial for modulating the biological activity of these compounds.
Isoxazolines and Isoxazoles
The synthesis of isoxazolines and isoxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, can also utilize this compound. The general strategy involves the reaction of a β-ketoester or a malonate derivative with hydroxylamine. For instance, this compound can be a precursor to a β-ketoester, which then undergoes cyclization with hydroxylamine to form the isoxazole (B147169) ring. The phenyl substituent on the malonate ester is retained in the final heterocyclic product, which can be advantageous for creating compounds with specific electronic and steric properties.
Precursors for Advanced Materials
The unique chemical structure of this compound, which combines the reactivity of a malonic ester with the rigidity and aromaticity of a phenyl group, makes it a valuable monomer for the synthesis of advanced materials.
Synthesis of Polymers with Tailored Properties
This compound is employed as a monomer in the synthesis of polyesters and other polymers with specialized characteristics. Through polycondensation reactions, typically with diols, it can be incorporated into polymer chains. The presence of the pendant phenyl group along the polymer backbone can significantly influence the material's properties. For example, it can enhance thermal stability, increase the refractive index, and modify the solubility and mechanical strength of the resulting polymer. This allows for the tailoring of polymer properties for specific applications, such as in optical devices, high-performance plastics, and specialty coatings.
Applications in Agrochemical Research
Research into the direct applications of this compound in the field of agrochemical research is not extensively documented in publicly available scientific literature. While malonic acid esters, as a class of compounds, are recognized for their versatility as intermediates in the synthesis of a wide array of chemical structures, specific examples of agrochemicals developed directly from this compound are not readily found.
A patent for a method of producing substituted phenylmalonate esters, including this compound, suggests their potential utility as intermediates in the preparation of active compounds in the agrochemical field. google.com The patent highlights that these esters can be reacted with other chemical moieties to create more complex molecules, such as 5,7-dihydroxy-6-phenyl wikipedia.orgchemicalbook.comhoffmanchemicals.comtriazolo[1,5-a]pyrimidines, which are known to have applications in the development of new agricultural products. google.com However, the patent focuses on the synthesis of the phenylmalonate esters themselves and does not provide specific examples or data on the biological activity of agrochemical compounds derived from this compound.
Further comprehensive searches for scholarly articles and research publications detailing the synthesis of herbicides, fungicides, or insecticides using this compound as a starting material or key intermediate have not yielded specific research findings or data tables on its direct application in agrochemical development. The majority of available research on phenylmalonates in various fields of synthesis tends to focus on the diethyl ester analogue, Diethyl 2-phenylmalonate. wikipedia.orgchemicalbook.comgoogle.com
Given the absence of detailed research findings, no data tables on specific agrochemical applications, target pests, or efficacy can be presented at this time. The potential for this compound in this sector remains largely theoretical based on the general reactivity of phenylmalonic esters.
Asymmetric Synthesis and Biocatalytic Transformations
Chiral Resolution and Enantioselective Hydrolysis
Enzymatic catalysis offers a powerful and environmentally benign approach to obtaining enantiomerically enriched compounds. The enantioselective hydrolysis of the diester functionality in dimethyl 2-phenylmalonate to yield a chiral monoester is a well-established strategy. This process relies on the ability of enzymes, which are inherently chiral, to differentiate between the two enantiotopic ester groups of the substrate. wikipedia.org
Porcine Liver Esterase (PLE, E.C. 3.1.1.1) is a widely utilized serine hydrolase in asymmetric synthesis due to its broad substrate specificity and high stereoselectivity. leebio.comnih.gov It effectively catalyzes the desymmetrization of prochiral diesters, including malonates, by selectively hydrolyzing one of the two ester groups. wikipedia.org The active site of PLE contains a catalytically active serine residue; when the prochiral this compound binds to the enzyme's chiral active site, one of the ester groups is preferentially positioned for hydrolysis, leading to the formation of an optically active monomethyl 2-phenylmalonate. wikipedia.org The stereochemical outcome of the hydrolysis is dependent on the precise interactions between the substrate and the enzyme's active site.
Penicillin G Acylase (PGA, E.C. 3.5.1.11), an enzyme primarily used in the industrial production of semisynthetic penicillins, has also been shown to be an effective catalyst for the enantioselective hydrolysis of phenylmalonate diesters. nih.gov Research has demonstrated that PGA can hydrolyze both dimethyl and diethyl phenylmalonate, with a higher activity observed for the dimethyl ester. researchgate.net A significant advantage of using PGA is its high specificity; the enzyme does not recognize the resulting monoester product as a substrate. researchgate.net This characteristic prevents further hydrolysis of the desired chiral monoester to the achiral dicarboxylic acid, allowing the reaction to proceed to full conversion of the starting diester. This process yields (+)-methyl phenylmalonate with high enantiomeric excess. researchgate.net
Lipases (E.C. 3.1.1.3) are another class of hydrolases that have been successfully employed for the kinetic resolution and desymmetrization of esters. While many studies focus on various lipase sources, immobilized lipase from Thermomyces lanuginosa has been specifically used in the partial and enantioselective hydrolysis of the related compound, diethyl phenylmalonate. sigmaaldrich.com These enzymes catalyze the hydrolysis in a biphasic system, often consisting of a buffer and an organic solvent mixture, to produce the corresponding chiral monoester. mdpi.com The enantioselectivity of lipases can be influenced by the source of the enzyme, immobilization techniques, and reaction conditions.
The choice of reaction medium and the addition of organic cosolvents can have a profound impact on the activity and, more importantly, the enantioselectivity of enzymatic hydrolyses. For the PLE-catalyzed hydrolysis of a closely related substrate, diethyl 2-phenyl-2-methylmalonate, it was found that the highest enantioselectivities were achieved not in a purely aqueous buffer but in the presence of specific cosolvents. researchgate.net A systematic study revealed that a mixture of buffer, isopropanol (i-PrOH), and tert-butanol (t-BuOH) in an 8:1:1 ratio provided the optimal conditions, yielding the (R)-isomer with an enantiomeric excess (ee) of 96%. researchgate.net The presence of these cosolvents can modulate the enzyme's conformation, alter the solubility of the substrate, and influence the hydration layer around the enzyme, all of which can contribute to enhanced stereoselectivity.
| Enzyme | Substrate | Key Finding | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Porcine Liver Esterase (PLE) | Diethyl 2-phenyl-2-methylmalonate | Optimal enantioselectivity achieved with a buffer-i-PrOH-t-BuOH (8:1:1) cosolvent system. | 96% (R-isomer) | researchgate.net |
| Penicillin G Acylase (PGA) | This compound | Enzyme is fully specific and does not hydrolyze the monoester product, allowing for complete conversion. | Almost fully asymmetric | researchgate.net |
| Lipase (Thermomyces lanuginosa) | Diethyl phenylmalonate | Effective for partial and enantioselective hydrolysis. | Not specified | sigmaaldrich.com |
Asymmetric Alkylation and Functionalization
Beyond hydrolysis, the creation of a chiral center can be achieved through the asymmetric alkylation of the malonate's active methylene (B1212753) group. This approach builds molecular complexity while establishing stereochemistry. An efficient method for this transformation is through phase-transfer catalysis (PTC). frontiersin.org In this methodology, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a chiral scaffold like binaphthyl, facilitates the reaction between the enolate of this compound (in the organic phase) and an alkylating agent. frontiersin.orgresearchgate.net This process can generate versatile chiral building blocks containing a quaternary carbon center in high chemical yields and with excellent enantioselectivities, reaching up to 98% ee. researchgate.net
Another powerful technique for asymmetric functionalization is the iridium-catalyzed allylic alkylation of dialkyl malonates. nih.govorganic-chemistry.org This method enables the construction of enantioenriched all-carbon quaternary stereocenters by reacting a malonate nucleophile with a trisubstituted allylic electrophile at ambient temperature. nih.govorganic-chemistry.org
Asymmetric Fluorination
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The asymmetric fluorination of prochiral substrates like this compound is of great interest for creating novel chiral building blocks. nih.gov This is typically achieved through enantioselective electrophilic fluorination. The reaction involves the deprotonation of the malonate to form an enolate, which then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The stereochemical outcome is controlled by a chiral catalyst, which can be either a metal complex with a chiral ligand or a chiral organocatalyst. researchgate.net This approach facilitates the introduction of a fluorine atom in a highly enantioselective manner, often leading to the construction of a quaternary stereogenic center bearing a fluorine atom. researchgate.net
| Reaction Type | Methodology | Catalyst Type | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | Phase-Transfer Catalysis (PTC) | Chiral Quaternary Ammonium Salt | High yields (up to 99%) and enantioselectivities (up to 98% ee) for α-alkylation. | researchgate.net |
| Asymmetric Fluorination | Electrophilic Fluorination | Chiral Metal Complex or Organocatalyst | Enantioselective introduction of a fluorine atom to create a chiral center. | researchgate.net |
While the principles of asymmetric synthesis and biocatalytic transformations are widely applied to a variety of chemical compounds, specific studies detailing the application of dynamic kinetic resolution or targeted enzyme engineering for enhancing the enantioselectivity of reactions involving this compound could not be retrieved.
General methodologies for the enzymatic kinetic resolution of structurally similar compounds, such as the hydrolysis of diethyl 2-methyl-2-phenylmalonate using pig liver esterase (PLE), have been reported. For instance, the enantioselectivity of the PLE-catalyzed hydrolysis of diethyl 2-methyl-2-phenylmalonate was notably improved from 81% to 96% enantiomeric excess (ee) through the addition of alcohol co-solvents. This indicates the potential for biocatalytic kinetic resolution of dialkyl phenylmalonates. However, this does not constitute a dynamic kinetic resolution, which requires an effective in-situ racemization of the slower-reacting enantiomer.
Information regarding the development of racemization methods for this compound, a crucial component of a DKR system, is also not present in the surveyed literature. Similarly, specific examples of enzyme engineering, such as site-directed mutagenesis or directed evolution, aimed at improving the catalytic efficiency or enantioselectivity of an enzyme towards this compound, were not found.
Therefore, the requested article focusing solely on the "" of "this compound," with specific subsections on "Dynamic Kinetic Resolution Strategies" and "Enzyme Engineering for Enhanced Selectivity," cannot be generated at this time due to the absence of specific research data on these topics for the specified compound.
Computational and Theoretical Chemistry of Dimethyl 2 Phenylmalonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules like dimethyl 2-phenylmalonate from first principles. nih.govrsc.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. nih.gov This information can then be used to predict a wide range of chemical and physical properties, including geometry, vibrational frequencies, and reactivity. For complex organic molecules, these calculations are indispensable for understanding conformational preferences and the electronic effects of substituents, such as the phenyl group in this compound.
Density Functional Theory (DFT) has become one of the most popular and effective quantum chemical methods for studying organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations determine the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net This approach allows for the investigation of relatively large molecular systems and complex reaction pathways that would be computationally prohibitive with other high-level methods.
In studies of related compounds, such as the reaction of diethyl 2-phenylmalonate, DFT has been successfully employed to investigate reaction mechanisms, including addition, dealcoholization, and ring-closure reactions. These studies provide a framework for understanding how this compound might behave in similar chemical transformations. The calculations can reveal the step-by-step process of a reaction, identifying key intermediates and transition states along the reaction coordinate.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules containing aromatic rings, like this compound, functionals that can accurately model non-covalent interactions, such as π-π stacking and dispersion forces, are crucial. The M06-2X functional is a high-nonlocality hybrid meta-GGA functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions. The inclusion of an empirical dispersion correction, as in M06-2X-D3 , further improves its accuracy for systems where dispersion is significant.
The B3LYP functional is another widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT. While popular for its general applicability, its performance in describing dispersion interactions can be limited unless an empirical correction (e.g., B3LYP-D3 ) is included.
The selection of a basis set, such as the Pople-style 6-31+G(d,p) , is also critical. This notation indicates a split-valence basis set with diffuse functions (+) added to heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This combination provides the flexibility needed to accurately describe the electron distribution, particularly for anionic species and transition states. In a mechanistic study on the closely related diethyl 2-phenylmalonate, the M06-2X-D3 functional was paired with the 6-31+G(d,p) basis set to ensure a reliable description of the system's geometry and energetics.
Table 1: Overview of Commonly Used DFT Functionals and Basis Sets
| Method/Basis Set | Type | Key Features |
|---|---|---|
| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. |
| B3LYP | Hybrid GGA | Widely used, general-purpose functional. |
| -D3 | Correction | Empirical dispersion correction to improve modeling of weak interactions. |
| 6-31+G(d,p) | Basis Set | Split-valence with diffuse and polarization functions for good accuracy. |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can trace the lowest energy path from reactants to products, identifying all intermediates and transition states. This provides a detailed, step-by-step understanding of how bonds are formed and broken. For reactions involving this compound, this can include nucleophilic substitutions, condensations, and cyclizations.
A transition state (TS) represents the highest energy point along a specific reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction, as the energy of the TS determines the activation energy barrier.
Computational methods are used to locate and characterize transition states. This involves geometry optimization to find the saddle point structure and frequency calculations to confirm its nature. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. In studies of reactions involving the malonate framework, transition state analysis has been used to differentiate between competing reaction pathways and to understand the origins of stereoselectivity.
An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. These profiles connect the reactants, intermediates, transition states, and products, showing their relative energies.
For example, in a computational study on the reaction of diphenylamine (B1679370) with diethyl 2-phenylmalonate, the Gibbs free energy surfaces were analyzed. The calculations revealed the energy of the highest point in a key reaction step to be approximately 10.1 kcal/mol, indicating that the reaction can readily occur at room temperature. Determining such energy profiles is essential for predicting reaction feasibility, understanding rate-determining steps, and explaining experimental observations.
Table 2: Example of Calculated Energy Data for a Reaction Step
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State | Highest Energy Point | 10.1 |
| Products | Final Products | < 0 (Exothermic) |
Note: Data is illustrative based on a reaction involving a related malonate ester.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included, or implicit continuum models, where the solvent is treated as a continuous medium with a specific dielectric constant.
The SMD (Solvation Model based on Density) is a popular and universal continuum solvation model. It calculates the solvation free energy by considering the bulk-electrostatic contribution and the non-electrostatic contributions related to the cavity-dispersion-solvent structure at the solute-solvent interface. The SMD model has been shown to perform well for a wide range of solvents. In the mechanistic study of diethyl 2-phenylmalonate, the SMD model was applied to simulate the solvent effect, providing more realistic energy profiles that can be better compared with experimental results conducted in solution.
Stereoselectivity Prediction and Rationalization of this compound
The stereoselectivity observed in the enzymatic resolution of prochiral compounds like this compound is a focal point of computational and theoretical chemistry. These methods provide insights into the underlying mechanisms that govern the preferential formation of one enantiomer over the other. By simulating the interactions between the substrate and the enzyme at a molecular level, researchers can predict and rationalize the stereochemical outcome of a reaction.
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the factors that control enantioselectivity. These techniques allow for the examination of the substrate's binding orientation and conformation within the enzyme's active site. The subtle differences in the binding energies and the stability of the transition states for the two potential enantiomeric products are often the key determinants of stereoselectivity.
For instance, in the lipase-catalyzed hydrolysis of analogous prochiral diethyl phenylmalonate, computational models can be employed to understand how the enzyme's active site accommodates the substrate. These models can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the amino acid residues of the enzyme and the functional groups of the substrate. The spatial arrangement of the catalytic triad (typically serine, histidine, and aspartate in lipases) relative to the prochiral center of the substrate is a critical factor that can be analyzed through these simulations.
Rational design of enzymes to enhance enantioselectivity is an area where computational studies have a significant impact. By identifying key amino acid residues in the active site that influence stereoselectivity, site-directed mutagenesis can be guided by computational predictions to create mutant enzymes with improved properties. For example, modifications to the amino acids lining the binding pocket can alter its size and shape, thereby favoring the binding of one prochiral group over the other and leading to a higher enantiomeric excess of the desired product.
The following interactive data table summarizes key computational parameters often analyzed in the prediction of stereoselectivity for substrates like this compound.
| Computational Parameter | Description | Relevance to Stereoselectivity Prediction |
| Binding Energy (ΔG_bind) | The free energy change upon binding of the substrate to the enzyme's active site. | A lower (more negative) binding energy for one prochiral orientation suggests a more stable enzyme-substrate complex, which can correlate with the preferred enantiomer. |
| Transition State Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | The difference in transition state energies for the formation of the two enantiomers (ΔΔG‡) is directly related to the enantiomeric ratio (E). A larger ΔΔG‡ indicates higher stereoselectivity. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Lower RMSD values during molecular dynamics simulations indicate a more stable binding pose, which can be indicative of the favored enantiomeric pathway. |
| Key Intermolecular Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) between the substrate and active site residues. | The number and strength of these interactions for each prochiral binding mode can rationalize the observed stereoselectivity. |
Enzyme Active Site Modeling and Substrate Binding
The modeling of an enzyme's active site is a cornerstone of computational chemistry aimed at understanding and predicting catalytic behavior, including stereoselectivity. For the enzymatic resolution of this compound, creating an accurate model of the lipase active site is the first step in rationalizing why one enantiomer is preferentially produced.
These models are typically generated using homology modeling if the crystal structure of the specific lipase is unavailable. This involves using the known three-dimensional structure of a related, homologous enzyme as a template. Once a model of the enzyme is established, molecular docking simulations are performed to predict the binding mode of this compound within the active site.
Substrate Binding and Orientation:
The binding of this compound within the lipase active site is a dynamic process that is crucial for catalysis. Computational models can visualize and analyze the preferred orientation of the substrate. The active site of a lipase is often a hydrophobic pocket containing the catalytic triad. For the hydrolysis to occur, one of the ester groups of this compound must be positioned in close proximity to the catalytic serine residue.
The phenyl group and the two methyl ester groups of the substrate will interact with different sub-pockets within the active site. The precise fit and the nature of these interactions determine the stereochemical outcome. For example, steric hindrance between the phenyl group and certain amino acid residues may force the molecule to adopt a specific conformation, thereby exposing one of the two prochiral ester groups to the catalytic machinery.
Molecular dynamics simulations can further refine the static picture provided by docking by simulating the movement of the enzyme and substrate over time. These simulations can reveal the stability of different binding poses and the conformational changes that may occur upon substrate binding.
The following interactive data table outlines the key components and considerations in modeling the enzyme active site for substrates like this compound.
| Component/Consideration | Description | Impact on Substrate Binding and Stereoselectivity |
| Catalytic Triad (Ser-His-Asp) | The three key amino acid residues responsible for the catalytic activity of the lipase. | The orientation of the substrate's ester group relative to the catalytic serine is critical for the nucleophilic attack and subsequent hydrolysis. The precise positioning determines which prochiral group reacts. |
| Oxyanion Hole | A region in the active site that stabilizes the negative charge of the tetrahedral intermediate formed during catalysis. | The efficiency of stabilization for the transition states leading to the two different enantiomers can differ, thus influencing the reaction rate and stereoselectivity. |
| Hydrophobic Pockets | Regions within the active site that accommodate the non-polar parts of the substrate, such as the phenyl group. | The shape and size of these pockets can create a chiral environment that preferentially binds one orientation of the prochiral substrate over the other. |
| Solvent Accessibility | The extent to which the bound substrate is exposed to the solvent. | The interaction with solvent molecules can influence the stability of the enzyme-substrate complex and the transition state, thereby affecting stereoselectivity. |
By integrating the insights gained from these computational models, a detailed, atomic-level understanding of the factors governing the stereoselective enzymatic resolution of this compound can be achieved. This knowledge is invaluable for the optimization of existing biocatalytic processes and the design of novel enzymes with tailored functionalities.
Sustainability and Green Chemistry Perspectives
Process Intensification and Continuous Flow Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. unito.it Continuous flow synthesis, as opposed to traditional batch processing, is a prime example of process intensification and offers significant advantages for producing fine chemicals like Dimethyl 2-phenylmalonate. unito.itfrontiersin.org This technology utilizes microreactors or flow reactors, which provide superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and enhanced reproducibility. unito.it The transition from batch to continuous-flow processes is a notable advancement in the chemical and pharmaceutical industries, promising more sustainable production models. unito.itfrontiersin.org
A major benefit of continuous flow systems is the significant reduction in reaction time, which directly translates to lower energy consumption. aidic.it The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling reactions to be performed at higher temperatures and pressures safely. unito.it This accelerates reaction kinetics, often reducing processing times from many hours in a batch reactor to mere minutes or even seconds in a continuous setup. aidic.it
For instance, in the synthesis of esters similar to this compound, continuous flow methods have demonstrated dramatic improvements. The synthesis of dimethyl fumarate (B1241708) was achieved in 16 minutes at 105°C with quantitative conversion, a significant improvement over batch protocols. nih.govresearchgate.net Another study on methyl anthranilate synthesis saw reaction times plummet from 20 minutes to just 97 seconds. aidic.it These examples highlight the potential for drastically increasing productivity and reducing the energy footprint associated with the synthesis of this compound. aidic.itnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Processing for Ester Synthesis A hypothetical comparison based on data from analogous chemical processes.
| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow Process |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | Drastically Reduced |
| Energy Consumption | High | Low | Significant Energy Savings |
| Productivity | Low (e.g., ~160 g/day) | High (e.g., >10,000 g/day) | Greatly Increased Throughput |
| Heat Transfer | Poor / Inefficient | Excellent / Efficient | Enhanced Safety & Control |
| Scalability | Difficult / Non-linear | Simple / Linear | Easier Industrial Scale-up |
Continuous flow systems inherently use smaller volumes of solvents compared to large-scale batch reactors. This reduction at the source is a cornerstone of waste minimization. Furthermore, the enclosed and controlled nature of flow systems makes it easier to integrate in-line separation and purification steps. This integration allows for the efficient capture and recycling of solvents, which would otherwise be treated as waste. By minimizing the generation of waste from the outset, these processes alleviate the burden of end-of-pipe treatments and contribute to a more circular economy in chemical manufacturing. aidic.it
Biocatalysis as a Sustainable Approach
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (room temperature and neutral pH), are highly selective, and can reduce the need for protection/deprotection steps in complex syntheses, thereby minimizing waste. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating what percentage of the atoms in the reactants are incorporated into the desired final product. wordpress.com A reaction with high atom economy is inherently less wasteful. scranton.edulibretexts.org Addition and rearrangement reactions often have 100% atom economy, while substitution and elimination reactions generate by-products, leading to lower atom economy. buecher.de
To analyze the synthesis of this compound, one can consider a common route: the palladium-catalyzed arylation of dimethyl malonate with an aryl bromide.
Reaction: Dimethyl malonate + Bromobenzene → this compound + Hydrogen bromide
While effective, this reaction generates a stoichiometric by-product (HBr), which is often neutralized with a base, creating salt waste. This inherently limits the atom economy.
Table 2: Atom Economy Calculation for a Synthesis of this compound
| Compound | Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|
| Dimethyl malonate | C₅H₈O₄ | 132.12 | Reactant |
| Bromobenzene | C₆H₅Br | 157.01 | Reactant |
| Total Reactant Mass | 289.13 | ||
| This compound | C₁₁H₁₂O₄ | 208.21 | Desired Product |
| Hydrogen bromide | HBr | 80.91 | By-product |
| Total Product Mass | 289.12 |
Calculation: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (208.21 / 289.13) x 100 = 72.0%
An atom economy of 72.0% means that even with a 100% chemical yield, 28.0% of the reactant mass is converted into waste by-products. Green chemistry principles encourage the development of alternative synthetic routes, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product. wordpress.combuecher.de
Avoiding Hazardous Reagents in Synthesis
A key goal of green chemistry is to eliminate or reduce the use of hazardous substances. scranton.edu Traditional syntheses of phenylmalonates have often employed highly reactive and hazardous reagents. For example, one documented method involves the use of dispersed sodium metal to create an organosodium intermediate. google.com Sodium metal is highly flammable and reacts violently with water. Other methods utilize sodium hydride (NaH), a pyrophoric solid that is also dangerously reactive with water. chemicalbook.com
Modern synthetic chemistry seeks to replace such hazardous stoichiometric reagents with safer, catalytic alternatives. For the synthesis of phenylmalonate esters, methods have been developed that use milder bases and catalytic amounts of transition metals like palladium or copper. chemicalbook.comwikipedia.org While these metals can also present hazards, their use in small, catalytic quantities is preferable to the use of stoichiometric amounts of highly reactive metals like sodium. The ongoing development of more benign catalysts and the use of safer solvent systems are critical for improving the environmental and safety profile of this compound synthesis.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary challenge in the application of dimethyl 2-phenylmalonate and related compounds is achieving high levels of selectivity, particularly enantioselectivity, in their reactions. The development of advanced catalytic systems is central to overcoming this hurdle. Future work will likely concentrate on several key areas:
Asymmetric Catalysis: While methods for the synthesis of racemic this compound are well-established, the creation of chiral derivatives often requires sophisticated catalytic approaches. Research into novel chiral ligands for transition metals like nickel, copper, and palladium is ongoing. For instance, chiral bis-imidazoline ligands have been explored for nickel-catalyzed Michael reactions involving malonates, providing a pathway to chiral esters with high enantiomeric excess. researchgate.net
Nanocatalysis: The use of metal nanomaterials as heterogeneous catalysts is a rapidly growing field that could offer significant advantages. nih.gov Nanocatalysts, such as those based on palladium, platinum, or gold, can exhibit higher activity and selectivity compared to their bulk counterparts due to their high surface-area-to-volume ratio. nih.govmdpi.com Research into applying these novel materials could lead to more efficient and recyclable catalytic systems for the synthesis and transformation of this compound. nih.govmdpi.com
Organocatalysis: The development of metal-free catalytic systems is another promising direction. Organocatalysts can offer alternative selectivity profiles and are often more environmentally benign. Exploring their use in reactions such as asymmetric alkylations and Michael additions with this compound could unlock new synthetic pathways.
| Catalyst Type | Potential Application for this compound | Key Advantage |
| Chiral Transition Metal Complexes | Asymmetric synthesis of chiral derivatives | High enantioselectivity |
| Metal Nanoparticles | Efficient synthesis and functionalization | High activity, recyclability |
| Organocatalysts | Metal-free transformations | Environmental friendliness, unique selectivity |
Exploration of New Reaction Pathways and Transformations
Beyond improving existing methods, a significant area of future research lies in discovering new ways to utilize the unique structural and electronic properties of this compound. Its activated methylene (B1212753) group and phenyl ring offer multiple sites for chemical modification.
Current transformations primarily involve reactions at the C-2 position, such as alkylation and acylation, or reduction of the ester groups. For example, the reduction of the related diethyl phenylmalonate with metal hydrides like lithium aluminum hydride is a known pathway to produce 2-phenyl-1,3-propanediol, an intermediate for the anticonvulsant drug Felbamate. google.com
Future explorations may include:
C-H Activation: Direct functionalization of the phenyl ring through catalytic C-H activation would represent a major advance in synthetic efficiency. This would allow for the introduction of various substituents onto the aromatic ring without the need for pre-functionalized starting materials, opening up a vast new chemical space.
Decarboxylative Couplings: Exploring novel decarboxylative cross-coupling reactions, where one of the ester groups is removed to generate a carbanion equivalent, could provide new routes to mono-substituted phenylacetic acid derivatives.
Polymerization: Investigating the potential of this compound or its derivatives as monomers for creating novel polyesters or other polymers could lead to new materials with unique thermal or optical properties.
Expansion of Synthetic Applications in Emerging Fields
The synthetic versatility of this compound has historically been leveraged in the pharmaceutical industry for the synthesis of barbiturates like phenobarbital (B1680315) and other active pharmaceutical ingredients (APIs). wikipedia.orgderpharmachemica.com The compound serves as a key intermediate for various therapeutic agents.
While its role in pharmaceuticals is well-documented, emerging fields present new opportunities for its application:
Materials Science: The rigid phenyl group combined with the flexible malonate backbone makes it an interesting candidate for the design of liquid crystals, functional polymers, or metal-organic frameworks (MOFs). Its derivatives could be used to tune the electronic and physical properties of these advanced materials.
Agrochemicals: The structural motifs accessible from this compound are also found in some pesticides and herbicides. Tailoring the molecule to create new, more effective, and environmentally safer agrochemicals is a plausible research direction.
Coordination Chemistry: The malonate moiety can act as a ligand for metal ions, opening avenues for its use in coordination chemistry to create novel complexes with potential applications in catalysis or as magnetic materials. research-nexus.net
Advanced Computational Modeling for Predictive Synthesis Design
The complexity of modern catalytic systems and reaction pathways necessitates the use of advanced computational tools to guide experimental work. Computational chemistry is becoming an indispensable part of synthesis design, allowing researchers to predict outcomes and understand reaction mechanisms at a molecular level. researchgate.net
For this compound, computational modeling can be applied to:
Predicting Stereoselectivity: As demonstrated in studies of nickel-catalyzed Michael reactions, computational analysis of transition state energies can elucidate the origins of stereoselectivity. researchgate.net This allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out entire reaction energy profiles, identifying key intermediates and transition states. This knowledge is crucial for optimizing reaction conditions to improve yields and minimize byproducts.
Virtual Screening: Computational models can be used to screen virtual libraries of catalysts or substrates to identify the most promising candidates for a desired transformation, thereby accelerating the discovery process and reducing experimental effort. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and the ability to perform reactions that are difficult or hazardous in batch. durham.ac.ukresearchgate.net The synthesis and subsequent transformation of this compound are prime candidates for adaptation to flow chemistry platforms.
Key areas for development include:
Automated Synthesis: Integrating flow reactors with automated control systems and real-time analytical monitoring (e.g., IR or UV-Vis spectroscopy) can create fully automated synthesis platforms. durham.ac.ukdigitellinc.com Such systems can self-optimize reaction conditions to maximize yield and purity, significantly accelerating process development. digitellinc.com
Hazardous Reagent Handling: Many synthetic transformations involve hazardous reagents or intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing the risks associated with their storage and handling. durham.ac.uk
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate intermediates. durham.ac.uk This can dramatically improve the efficiency of multi-step syntheses that use this compound as a starting material, reducing waste and saving time. durham.ac.uk The development of such integrated systems represents a significant step towards the on-demand, automated production of complex molecules. mit.edu
Q & A
Q. What are the common synthetic routes for dimethyl 2-phenylmalonate in laboratory settings?
this compound can be synthesized via esterification of 2-phenylmalonic acid with methanol under acid catalysis or through transesterification of diethyl 2-phenylmalonate with methanol. Reaction conditions often involve refluxing in anhydrous solvents (e.g., diphenyl ether) with catalysts like toluenesulfonic acid (TSA) to achieve yields >60% . Optimization of reaction time (3–6 hours) and temperature (135–250°C) is critical to avoid side reactions such as decarboxylation.
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester group positions and aromatic substitution patterns.
- HPLC or GC-MS for purity assessment, especially to detect residual solvents or unreacted precursors.
- FT-IR to identify carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and ester C-O bonds (~1200 cm⁻¹). Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the key safety considerations when handling this compound?
While specific toxicity data are limited, standard precautions for malonate esters apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry environment away from ignition sources due to potential flammability . Waste should be neutralized and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. How does the choice of solvent influence reaction efficiency in the synthesis of this compound?
Polar aprotic solvents (e.g., diphenyl ether) enhance reaction rates by stabilizing transition states in esterification, while protic solvents (e.g., methanol) may slow kinetics due to hydrogen bonding. Solvents with high boiling points (e.g., diphenyl ether, 258°C) enable reflux at elevated temperatures, facilitating faster equilibration. However, solvent purity must be rigorously controlled to avoid side reactions like hydrolysis .
Q. What are the mechanisms underlying the hydrolysis of this compound, and how can decarboxylation be minimized?
Hydrolysis proceeds via nucleophilic attack by water on the carbonyl carbon, forming 2-phenylmalonic acid. Under acidic conditions, decarboxylation occurs via a six-membered cyclic transition state, yielding 2-phenylacetic acid. To minimize decarboxylation:
- Use buffered aqueous conditions (pH 7–8) to stabilize the dianion intermediate.
- Conduct reactions at lower temperatures (<50°C).
- Avoid prolonged heating, as shown in studies on fluorinated analogs .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Published solubility data are often inconsistent due to variations in solvent purity and measurement techniques. To address this:
- Use standardized solvents (e.g., HPLC-grade methanol, DMSO).
- Employ gravimetric analysis for quantitative solubility determination.
- Validate results with differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .
Methodological Guidance for Data Contradictions
- Experimental Replication : Repeat procedures under identical conditions to verify anomalous results. For example, if hydrolysis rates differ from literature values, confirm solvent dryness and reaction temperature calibration .
- Cross-Validation : Combine multiple analytical methods (e.g., NMR and LC-MS) to confirm compound identity when spectral data conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
